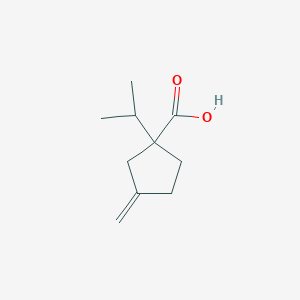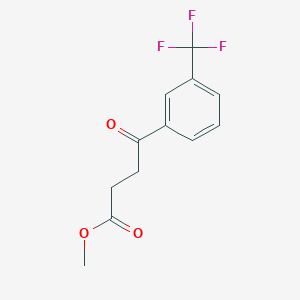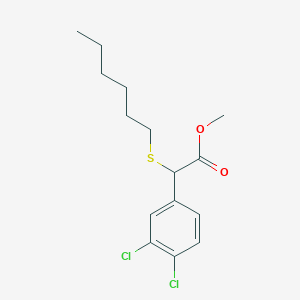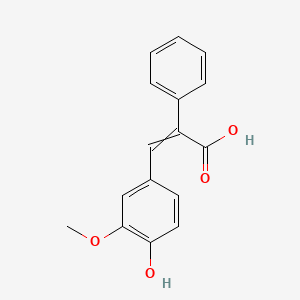
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants This compound is known for its unique chemical structure, which includes a phenyl group, a hydroxyl group, and a methoxy group attached to the cinnamic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the oxidation of cinnamaldehyde, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid often involves the use of biobased materials. For instance, polycondensation of hydroxycinnamic acid, which is abundant in plants, can be employed to produce this compound . This method is environmentally friendly and aligns with the goals of sustainable development.
化学反应分析
Types of Reactions
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Research has shown that this compound has anticancer properties, particularly in inhibiting the growth of breast cancer cells.
Industry: It is used in the production of biobased plastics and other functional materials.
作用机制
The mechanism of action of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid involves several molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anticancer Activity: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
相似化合物的比较
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid can be compared with other cinnamic acid derivatives, such as:
Ferulic Acid:
Caffeic Acid: This compound has two hydroxyl groups on the phenyl ring and exhibits strong antioxidant and anticancer activities.
Coumaric Acid: With a hydroxyl group at the para position, coumaric acid is known for its antimicrobial and anti-inflammatory properties.
Alpha-Phenyl-4-hydroxy-3-methoxy cinnamic acid stands out due to its unique combination of phenyl, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activities.
属性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19) |
InChI 键 |
ARPNBQDBKNKVII-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


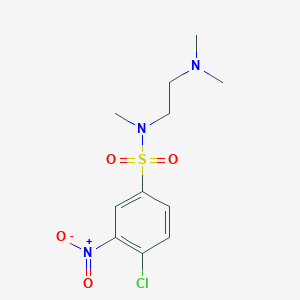
![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)
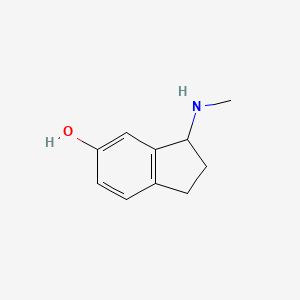
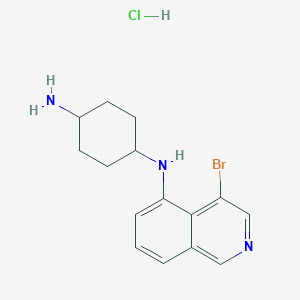
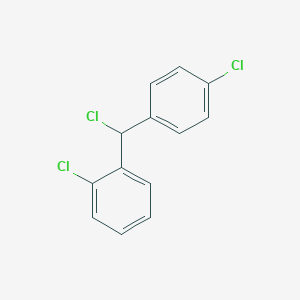
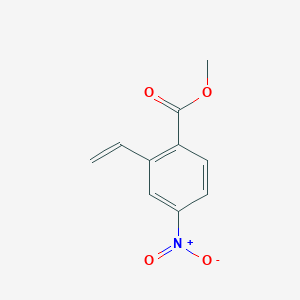
![5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8597241.png)
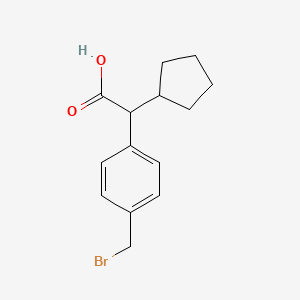
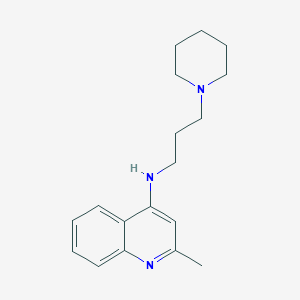
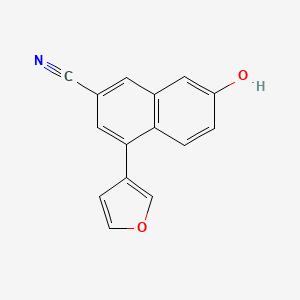
![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)
